4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with an ethyl group and a 4-methoxyphenyl-2-oxoethoxy moiety. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and apoptosis .
Mode of Action
For instance, some compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound likely affects several biochemical pathways. One potential pathway is the O-GlcNAcylation pathway , a post-translational modification that modulates glucose homeostasis . This pathway is a novel pro-survival pathway that plays a crucial role in energy metabolism, particularly in conditions like ischemic stroke .
Result of Action
Based on similar compounds, it can be inferred that the compound might have neuroprotective and anti-inflammatory properties . For instance, it might reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a multicomponent condensation reaction that proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
Preparation Methods
The synthesis of 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with 4-ethyl-7-hydroxy-2H-chromen-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction yields. Major products formed from these reactions include various substituted chromen-2-one derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that the compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the development of new materials and as a UV filter in cosmetic formulations.
Comparison with Similar Compounds
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
- 7-methoxy-2-[2-(4’-hydroxyphenyl)ethyl]chromone
- 5,6-dihydroxy-2-[2-(3’-hydroxy-4’-methoxyphenyl)ethyl]chromone
- 6-hydroxy-5-methoxy-2-(2-phenylethyl)chromone
These compounds share a similar chromen-2-one core but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of the ethyl group and the 4-methoxyphenyl-2-oxoethoxy moiety in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-13-10-20(22)25-19-11-16(8-9-17(13)19)24-12-18(21)14-4-6-15(23-2)7-5-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHKAFKKAOZUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.